REACTION_CXSMILES
|
C1(N=C=O)C=CC=CC=1.[C:10]1([N:20]=[C:21]=[O:22])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1>>[C:10]1([NH:20][CH:21]=[O:22])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the colorless filtrate then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
giving 1.71 g
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from ethanol-water
|
Type
|
CUSTOM
|
Details
|
to give 1.62 g
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
(94% yield) of dried title product, m.p. 137.5° - 138.5° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)NC=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |